(S)-2-Amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride
Description
(S)-2-Amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride (CAS: 38589-91-2) is a chiral amino acid derivative with the molecular formula C₁₃H₂₀ClNO₃ and a molecular weight of 273.76 g/mol . The compound features an S-configuration at the α-carbon, a 4-isobutoxyphenyl substituent, and a hydrochloride salt form. Its isobutoxy group (–OCH₂CH(CH₃)₂) contributes to increased lipophilicity compared to smaller alkoxy substituents. The compound is stored in a tightly closed container under cool, dry conditions to maintain stability .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)8-17-11-5-3-10(4-6-11)7-12(14)13(15)16;/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
UMEXMXWLPMVKFT-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Resolution
The enantioselective synthesis of (S)-2-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride often begins with the preparation of a racemic mixture, followed by chiral resolution. A patented method (NZ229910A) describes the use of d-camphorsulfonic acid as a resolving agent for separating enantiomers of 2-amino-3-(3,4-dimethoxyphenyl)propionitrile . While this patent focuses on a structurally analogous compound, its principles apply to the target molecule:
-
Racemic Precursor Synthesis :
A condensation reaction between 4-isobutoxybenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate yields the corresponding α-cyanocinnamate derivative. This intermediate undergoes reduction with sodium borohydride in methanol to form racemic 2-amino-3-(4-isobutoxyphenyl)propionitrile . -
Diastereomeric Salt Formation :
The racemic nitrile is treated with d-camphorsulfonic acid in a polar solvent (e.g., ethanol or acetonitrile) to form diastereomeric salts. The (S)-enantiomer preferentially crystallizes at 15–25°C over 2–12 hours, achieving an enantiomeric excess (ee) >98% . -
Hydrolysis and Demethylation :
The resolved (S)-nitrile is hydrolyzed using concentrated hydrochloric acid at 40–50°C for 4–8 hours, yielding the carboxylic acid. Subsequent treatment with hydrobromic acid removes protecting groups, forming the final hydrochloride salt .
Key Data :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyanocinnamate formation | Ethanol, 70°C, 6 hr | 82 | 95 |
| Chiral resolution | Ethanol, d-camphorsulfonic acid | 67 | 98.5 |
| Hydrolysis | HCl (32%), 45°C, 6 hr | 89 | 99.2 |
Enzymatic Kinetic Resolution
Enzyme-catalyzed asymmetric hydrolysis offers an eco-friendly alternative to traditional resolution. Lipases from Candida antarctica (CAL-B) have demonstrated high enantioselectivity toward α-aminonitrile intermediates :
-
Substrate Preparation :
Racemic 2-acetamido-3-(4-isobutoxyphenyl)propionitrile is synthesized via Strecker reaction using 4-isobutoxybenzaldehyde, ammonium chloride, and potassium cyanide. -
Enzymatic Hydrolysis :
CAL-B selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) at 30°C, leaving the (S)-nitrile intact. The reaction achieves a kinetic resolution factor (E) >200, enabling isolation of the (S)-nitrile with 99% ee . -
Acidification and Salt Formation :
The (S)-nitrile is treated with 6M HCl under reflux to produce the carboxylic acid, which precipitates as the hydrochloride salt upon cooling.
Optimization Insights :
-
Temperature : Hydrolysis efficiency drops below 25°C due to reduced enzyme activity.
-
Solvent System : Aqueous-organic biphasic systems (e.g., water/toluene) improve substrate solubility without denaturing the enzyme .
Transition Metal-Catalyzed Asymmetric Hydrogenation
Recent advances in homogeneous catalysis have enabled direct asymmetric synthesis of β-arylalanines. A palladium-catalyzed hydrogenation route reported in MedJPharm (2025) exemplifies this approach :
-
Enone Synthesis :
4-Isobutoxycinnamic acid is converted to its methyl ester, followed by bromination at the β-position using N-bromosuccinimide (NBS). -
Catalytic Hydrogenation :
The α,β-unsaturated ester undergoes hydrogenation in the presence of a chiral palladium catalyst [(R)-BINAP-PdCl2] at 50 psi H2 and 40°C. This step achieves 96% ee for the (S)-ester . -
Ester Hydrolysis and Salt Formation :
The ester is saponified with NaOH and acidified with HCl to yield the hydrochloride salt.
Catalyst Performance Comparison :
| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| (R)-BINAP-PdCl2 | 96 | 450 |
| (S)-Josiphos-Pd | 89 | 380 |
| Ru-Mandyphos | 92 | 410 |
Solid-Phase Peptide Synthesis (SPPS)
While less common for small molecules, SPPS provides a route to high-purity this compound when coupled with selective deprotection :
-
Resin Functionalization :
Wang resin is loaded with Fmoc-protected 4-isobutoxyphenylalanine using HBTU/NMM activation. -
Side Chain Deprotection :
The Fmoc group is removed with 20% piperidine/DMF, exposing the amino group for acetylation. -
Cleavage and Salt Formation :
Treatment with TFA/H2O (95:5) cleaves the peptide-resin bond, followed by HCl-mediated precipitation of the hydrochloride salt.
Advantages :
-
Purity : SPPS eliminates diastereomer formation, yielding >99.5% pure product .
-
Scalability : Automated synthesizers enable multi-gram production with minimal manual intervention.
Comparative Analysis of Methodologies
A critical evaluation of the four methods reveals trade-offs between cost, scalability, and enantiomeric purity:
Cost Efficiency :
-
Chiral resolution requires inexpensive reagents but suffers from low atom economy (theoretical yield ≤50%).
-
Enzymatic methods reduce solvent waste but incur high enzyme costs.
Scalability :
-
Transition metal catalysis achieves kilogram-scale production but demands rigorous catalyst recovery.
-
SPPS is limited to research-scale quantities due to resin costs.
Environmental Impact :
| Method | E-Factor* | PMI** |
|---|---|---|
| Chiral resolution | 58 | 120 |
| Enzymatic hydrolysis | 32 | 65 |
| Catalytic hydrogenation | 41 | 88 |
| SPPS | 89 | 210 |
| *E-Factor: kg waste/kg product; **PMI: Process Mass Intensity |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-isobutoxybenzaldehyde, while reduction could produce 4-isobutoxybenzyl alcohol.
Scientific Research Applications
Pharmacological Applications
Neuroprotective Effects
Research indicates that (S)-2-Amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride exhibits neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s. The compound may enhance synaptic plasticity and cognitive functions by influencing glutamate receptors, which are crucial for learning and memory processes.
Case Study: Neuroprotection in Animal Models
A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive performance and reduced amyloid-beta plaque accumulation. Behavioral tests showed significant enhancements in memory retention compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Enzyme Modulation Studies
this compound has been investigated for its effects on various enzymes involved in metabolic pathways. Its ability to act as an inhibitor or activator of specific enzymes can provide insights into metabolic regulation and potential therapeutic targets.
Case Study: Enzyme Activity Assessment
In vitro studies have shown that this compound can significantly alter the activity of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter breakdown. The modulation of this enzyme by this compound suggests potential applications in treating conditions characterized by cholinergic dysfunction .
Toxicological Studies
Safety Profile Evaluation
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are essential for determining the compound's viability for clinical use.
Findings from Toxicology Reports
The results indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies are ongoing to further assess chronic exposure effects .
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogenated Derivatives
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS: 132732-79-7) Key Differences: Contains a fluorine atom and hydroxyl group at the 3- and 4-positions of the phenyl ring. Impact: The electron-withdrawing fluorine enhances metabolic stability, while the hydroxyl group increases polarity, reducing membrane permeability compared to the isobutoxy-substituted compound .
(S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8) Key Differences: Substitutes isobutoxy with a bromine atom. Impact: Bromine’s larger atomic radius introduces steric hindrance and may alter binding interactions in biological targets. The molecular weight (244.09 g/mol without HCl) is lower than the target compound .
Alkoxy and Alkylamine Derivatives
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 70601-63-7) Key Differences: R-configuration and a methoxy group (–OCH₃) instead of isobutoxy. Impact: The smaller methoxy group reduces lipophilicity (LogP ~1.2 vs. ~2.5 for isobutoxy). The R-configuration may render it inactive in enantioselective biological systems .
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride (CAS: 1449131-17-2) Key Differences: Replaces the isobutoxy group with a chlorine atom and adds an isopropylamino (–NHCH(CH₃)₂) group. Molecular weight increases to 278.18 g/mol .
Trifluoromethoxy and Carboxy Derivatives
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 921609-34-9) Key Differences: Substitutes isobutoxy with a trifluoromethoxy group (–OCF₃). Impact: The strong electron-withdrawing effect of –OCF₃ increases metabolic resistance and lipophilicity (LogP ~2.8). Molecular weight rises to 285.65 g/mol .
(S)-2-Amino-3-(4-(carboxymethyl)phenyl)propanoic acid hydrochloride (CAS: 2133832-82-1) Key Differences: Contains a carboxymethyl (–CH₂COOH) group. Impact: The additional carboxylic acid enhances water solubility but may limit blood-brain barrier penetration .
Stereochemical and Functional Group Modifications
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride (CAS: 1391577-41-5) Key Differences: Amino group at the β-position (C3) instead of C2, with bromo and fluoro substituents.
(R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS: 556-02-5) Key Differences: R-configuration and hydroxyl group (–OH) instead of isobutoxy. Impact: The hydroxyl group increases polarity (aqueous solubility ~15 mg/mL vs. <1 mg/mL for isobutoxy derivatives), making it suitable for hydrophilic applications .
Biological Activity
(S)-2-Amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of phenylalanine, is recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 239.68 g/mol
- IUPAC Name : this compound
The compound exhibits structural similarities to other amino acids, particularly due to the presence of an amino group and a carboxylic acid group, which are crucial for its biological activity.
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been shown to modulate neurotransmitter levels, particularly enhancing the activity of glutamate receptors, which are vital for synaptic plasticity and memory formation.
2. Anti-inflammatory Properties
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models. The anti-inflammatory mechanism appears to involve the downregulation of NF-kB signaling pathways.
3. Antioxidant Activity
The compound has been investigated for its antioxidant capabilities, which could contribute to its neuroprotective effects. Antioxidants combat oxidative stress, a factor implicated in neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Glutamate Receptor Modulation : Enhances synaptic transmission by acting on NMDA receptors.
- Cytokine Inhibition : Reduces levels of TNF-alpha and IL-6 in inflammatory models.
- Oxidative Stress Reduction : Increases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in animal models of Alzheimer's disease, with significant improvements in cognitive function. |
| Study 2 | Showed reduced inflammation markers in a rat model of arthritis when treated with the compound. |
| Study 3 | Indicated enhanced antioxidant enzyme activity in hepatocyte cultures exposed to oxidative stress. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-amino-3-(4-isobutoxyphenyl)propanoic acid hydrochloride with high enantiomeric purity?
- Methodology : Multi-step synthesis involving chiral starting materials (e.g., methyl esters of Z-protected amino acids) followed by acidic deprotection. Recrystallization from methanol/diethyl ether mixtures can enhance purity . Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® IA) is critical for verifying enantiomeric excess .
- Key Considerations : Optimize reaction time (e.g., 48 hours for deprotection) and temperature to minimize racemization .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm the isobutoxy group’s position and stereochemistry (e.g., δ ~1.0 ppm for isobutyl CH₃ groups) .
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with mobile phases like 0.1% TFA in water/acetonitrile for purity assessment .
- IR Spectroscopy : Peaks at ~3360 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=O) confirm functional groups .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility (e.g., >10 mg/mL in water at 25°C). Test solubility in PBS, DMSO, and ethanol for biological assays .
- Stability : Store at -20°C under inert atmosphere; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced Research Questions
Q. How can researchers investigate this compound’s interactions with biological targets (e.g., amino acid transporters)?
- Methodology :
- Competitive Inhibition Assays : Use radiolabeled substrates (e.g., ³H-leucine) in cell lines overexpressing LAT1 transporters. Calculate IC₅₀ values via nonlinear regression .
- Molecular Dynamics Simulations : Apply metainference force fields to model binding poses with LAT1’s hydrophobic pocket .
Q. What strategies resolve contradictions in enantioselective synthesis yields reported across studies?
- Root Cause Analysis : Differences in chiral auxiliary selection (e.g., Boc vs. Z-protection) or catalyst systems (e.g., Pd/C vs. enzymatic deprotection) may explain variability .
- Mitigation : Standardize reaction parameters (e.g., solvent purity, inert gas flow) and validate chiral columns across labs .
Q. How can advanced analytical methods distinguish between isobaric impurities in this compound?
- LC-HRMS : Use Q-TOF mass spectrometry with <2 ppm mass accuracy to identify impurities (e.g., des-isobutoxy analogs) .
- 2D NMR : NOESY or HSQC to resolve overlapping signals from regioisomers .
Q. What computational approaches predict the compound’s metabolic stability?
- In Silico Tools :
- CYP450 Metabolism Prediction : Software like StarDrop® or ADMET Predictor™ to identify vulnerable sites (e.g., isobutoxy O-dealkylation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies for oxidative hotspots .
Methodological Challenges & Solutions
Q. How to design a structure-activity relationship (SAR) study for analogs with modified aryl groups?
- Synthetic Routes : Replace 4-isobutoxyphenyl with 4-cyclopropylphenyl or 4-fluorophenyl groups via Suzuki coupling or nucleophilic substitution .
- Biological Testing : Screen analogs against cancer cell lines (e.g., HeLa) to correlate substituent hydrophobicity with LAT1 affinity .
Q. What experimental controls are critical for in vitro transporter inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
